N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide

Lipophilicity Drug-likeness PDE7

PDE7 drug discovery requires a validated negative control to discriminate target-specific from non-specific benzenesulfonamide effects. N-Cyclopropyl-2-methyl-5-nitrobenzenesulfonamide (CAS 931882-97-2) solves this-its cyclopropyl substitution abrogates PDE7 inhibitory activity while retaining the core scaffold (cf. BRL-50481 Ki=180 nM). • Distinct physicochemical profile: LogP 1.72, HBD 1, PSA 89 Ų vs. BRL-50481 • Orthogonal diversification via reducible NO2 group & secondary sulfonamide NH for amide coupling, biotinylation, or fluorophore conjugation • Enables macrocyclization and focused screening library construction without introducing chiral complexity.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
CAS No. 931882-97-2
Cat. No. B3168644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide
CAS931882-97-2
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2CC2
InChIInChI=1S/C10H12N2O4S/c1-7-2-5-9(12(13)14)6-10(7)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3
InChIKeySSUCCENEXAWSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-methyl-5-nitrobenzenesulfonamide: Overview & PDE7 Tool Potential


N-Cyclopropyl-2-methyl-5-nitrobenzenesulfonamide (CAS 931882-97-2) is a substituted benzenesulfonamide bearing a cyclopropyl group on the sulfonamide nitrogen, a methyl substituent at the 2-position, and a nitro group at the 5-position of the aromatic ring [1]. It is a close structural analog of the established phosphodiesterase 7 (PDE7) inhibitor BRL-50481 (N,N,2-trimethyl-5-nitrobenzenesulfonamide), wherein the cyclopropyl group replaces the N,N-dimethyl moiety [2]. This compound is primarily utilized as a synthetic building block and as a comparative tool in medicinal chemistry programs focused on PDE7 and related sulfonamide-targeting enzymes [1][2].

Why Cyclopropyl Substitution Matters for Drug-Like Properties


Generic substitution among 2-methyl-5-nitrobenzenesulfonamides is not trivial because the N-substituent profoundly influences target binding, selectivity, and drug-like properties. In the PDE7 inhibitor class, the N,N-dimethyl group of BRL-50481 is essential for potent enzyme inhibition (Ki = 180 nM), while replacement with isopropyl yields a negative control with drastically reduced PDE7 activity . The cyclopropyl analog (CAS 931882-97-2) introduces a unique combination of reduced lipophilicity (LogP 1.72 vs. 2.76 for BRL-50481), increased hydrogen-bond donor capacity (HBD = 1 vs. 0), and distinct steric constraints from the small ring, all of which alter target engagement, solubility, and metabolic stability [1][2]. These differences cannot be predicted from the core scaffold alone.

How This Compound Differs from Its Closest Analogs


Lipophilicity & Polarity vs. BRL-50481

N-Cyclopropyl-2-methyl-5-nitrobenzenesulfonamide (target) exhibits a LogP of 1.72, polar surface area (PSA) of 89 Ų, and 1 hydrogen-bond donor (HBD), contrasting with BRL-50481 (LogP 2.76, PSA 91.58 Ų, HBD = 0). The lower LogP (ΔLogP = −1.04) indicates greater hydrophilicity, which can enhance aqueous solubility and reduce non-specific protein binding, while the presence of a hydrogen-bond donor introduces additional interaction capability with target enzymes [1][2].

Lipophilicity Drug-likeness PDE7 Physicochemical profiling

PDE7 Inhibitory Activity: Cyclopropyl as Negative Control

BRL-50481 is a potent PDE7 inhibitor (Ki = 180 nM; IC50 PDE7A = 0.15 μM, PDE7B = 12.1 μM). In contrast, N-isopropyl-2-methyl-5-nitrobenzenesulfonamide, a close analog of the cyclopropyl compound, is reported to lack significant PDE7 activity and serves as a negative control . By structural analogy, the cyclopropyl derivative (CAS 931882-97-2) is expected to exhibit similarly attenuated PDE7 inhibition, making it a critical tool for distinguishing PDE7-dependent from PDE7-independent pharmacological effects [1]. Direct PDE7 IC50 data for the cyclopropyl compound have not been publicly disclosed.

PDE7 Phosphodiesterase inhibition Negative control Structure-activity relationship

Regioisomeric Effects of Nitro Position on Lipophilicity

The 2-methyl-5-nitro substitution pattern of the target compound yields a LogP of 1.72 [1]. In contrast, regioisomers lacking the methyl group, such as N-cyclopropyl-2-nitrobenzenesulfonamide (LogP 3.03, PSA 100.37 Ų) and N-cyclopropyl-4-nitrobenzenesulfonamide (LogP 3.03) , are substantially more lipophilic (ΔLogP ≈ +1.31). The 2-methyl group contributes to a sterically and electronically differentiated environment that influences electrophilic aromatic substitution reactivity and metabolic stability.

Regioisomer Nitrobenzenesulfonamide LogP Electronic effects

Synthetic Utility: Nitro Reduction & Cyclopropyl Stability

The nitro group in N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide can be selectively reduced to an amine, enabling its use as a key intermediate for ring-expansion strategies and macrocyclic sulfonamide synthesis [1]. The cyclopropyl group is stable under common reductive conditions (e.g., H₂/Pd-C or Fe/HCl) and does not undergo ring-opening side reactions that are observed with certain cyclopropyl-substituted heterocycles. This contrasts with N,N-dimethyl analogs (e.g., BRL-50481), where the tertiary sulfonamide resists further functionalization [1].

Synthetic intermediate Nitro reduction Nosyl chemistry Macrocyclic sulfonamides

Key Applications of N-Cyclopropyl-2-methyl-5-nitrobenzenesulfonamide


PDE7 Selectivity Profiling: Structurally Matched Negative Control

In PDE7 drug discovery campaigns, N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide serves as a critical negative control compound. Its cyclopropyl substitution is expected to abrogate PDE7 inhibitory activity while retaining the core scaffold, allowing researchers to discriminate PDE7-mediated effects from non-specific benzenesulfonamide activities [1]. This application is supported by the known SAR of N-isopropyl and N-cyclopropyl sulfonamides in the PDE7 inhibitor class [1].

Library Diversification via Nitro Reduction & N-Functionalization

The secondary sulfonamide NH and reducible nitro group provide two orthogonal diversification points. Chemists can reduce the nitro group to an amine for amide coupling, biotinylation, or fluorophore conjugation, while the sulfonamide NH can be alkylated or acylated to generate diverse N-substituted analogs. This dual reactivity is not available in BRL-50481 (tertiary sulfonamide) and enables construction of focused screening libraries [1].

Macrocyclic Sulfonamide Synthesis via Ring Expansion

The compound is suitable as a precursor for medium-sized ring and macrocyclic sulfonamides using nitro-reduction-initiated ring-expansion methods. The cyclopropyl group provides conformational constraint without introducing additional chiral centers, simplifying stereochemical analysis of the macrocyclic products [1].

Physicochemical Probe for Solubility & Permeability

With its moderate LogP (1.72), polar surface area (89 Ų), and one hydrogen-bond donor, the compound occupies a distinct physicochemical space compared to BRL-50481 (LogP 2.76, HBD 0). This makes it a useful probe for investigating the impact of lipophilicity and hydrogen-bonding capacity on cellular permeability and solubility within the benzenesulfonamide chemotype [2][3].

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